molecular formula C13H13N3O B12432405 3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide CAS No. 1016502-18-3

3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide

Cat. No.: B12432405
CAS No.: 1016502-18-3
M. Wt: 227.26 g/mol
InChI Key: TZADFOVTYSHEPH-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide (CAS: 1153185-61-5, SY182874) is a carboximidamide derivative featuring a pyridin-4-ylmethoxy substituent at the 3-position of the benzene ring. The carboximidamide group (-C(=NH)NH₂) confers strong hydrogen-bonding capacity, making this class of compounds relevant in medicinal chemistry, particularly as enzyme inhibitors or receptor ligands.

Properties

CAS No.

1016502-18-3

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

3-(pyridin-4-ylmethoxy)benzenecarboximidamide

InChI

InChI=1S/C13H13N3O/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-8H,9H2,(H3,14,15)

InChI Key

TZADFOVTYSHEPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=NC=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide typically involves the reaction of 4-pyridinemethanol with 3-nitrobenzenecarboximidamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-ylmethoxy)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(pyridin-4-ylmethoxy)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The pyridin-4-ylmethoxy group enhances its binding affinity to target proteins, contributing to its biological activity .

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Substitution

Key Compounds :

  • 3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride (CAS: 1221723-13-2, SY180985).
  • 4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride (CAS: 1153185-61-5, SY182874).

Structural Differences :

  • The pyridine nitrogen position (3 vs. 4) alters electronic distribution and steric interactions. The 4-isomer allows for linear hydrogen bonding via the pyridinyl nitrogen, while the 3-isomer may facilitate angled interactions.

Physicochemical Properties :

  • Both compounds are trihydrochloride salts, enhancing aqueous solubility. Molecular weights differ slightly due to positional isomerism (C₁₃H₁₄N₃O·3HCl for SY182874 vs. analogous for SY180985).

Substitution with Non-Pyridine Groups

Key Compounds :

  • 3-(Phenylmethoxy)benzene-1-carboximidamide (CAS: 26130-55-2).
  • 3-(2-Methoxyethoxy)benzene-1-carboximidamide (CAS: 1016859-17-8).

Structural Differences :

Heterocyclic and Triazole Derivatives

Key Compounds :

  • 3-((1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)-dioxaphosphinepine 3-oxide (4b).
  • 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride (CAS: 1221723-13-2).

Structural and Functional Differences :

  • The dioxaphosphinepine oxide group introduces chirality and phosphorus-based reactivity.
  • Morpholine derivative : The morpholine ring adds a basic nitrogen, enhancing solubility and bioavailability.

Pharmacologically Active Carboximidamides

Key Compound : Berenil (4-[(2E)-3-(4-carbamimidoylphenyl)triazen-1-yl]benzene-1-carboximidamide).

Comparison :

  • Structural Contrast : Berenil features a triazenyl linker between two carboximidamide groups, enabling bidentate binding to enzymes (e.g., amine oxidases).
  • Pharmacological Data : Berenil exhibits reversible inhibition with Ki = 13 nM, highlighting the importance of carboximidamide groups in high-affinity interactions.

Biological Activity

3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide, a compound with the CAS number 1016502-18-3, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a pyridine and a methoxy group, contributing to its unique chemical properties. The carboximidamide functional group is particularly noteworthy for its potential interactions with various biological targets.

Biological Activity Overview

Research indicates that 3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide exhibits a range of biological activities, primarily in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, it has shown promising results in vitro against various cancer cell lines.

The biological activity of 3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The carboximidamide moiety may interact with key enzymes involved in cellular signaling pathways, potentially leading to altered cell growth and apoptosis.
  • Receptor Modulation : The compound may bind to specific receptors, influencing their activity and downstream signaling cascades.
  • Oxidative Stress Modulation : Its phenolic structure allows participation in redox reactions, which can modulate oxidative stress within cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzene and pyridine rings can significantly affect potency and selectivity against specific biological targets.

SubstituentEffect on Activity
Methoxy GroupEnhances solubility and potential receptor interactions
Pyridine RingInfluences binding affinity to target enzymes
CarboximidamideCritical for interaction with biological targets

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide:

  • Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. Further investigations revealed that it induced apoptosis through caspase activation pathways .
  • Antimicrobial Studies : A study evaluated its efficacy against various bacterial strains, showing significant inhibition at concentrations ranging from 5 to 20 µg/mL . The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated a favorable profile with moderate bioavailability (around 31%) and clearance rates that suggest potential for further development as an oral therapeutic agent .

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